molecular formula C11H13N3OS B1524473 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine CAS No. 1251682-57-1

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1524473
CAS No.: 1251682-57-1
M. Wt: 235.31 g/mol
InChI Key: GTBHJYWPUAJADP-UHFFFAOYSA-N
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Description

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethylthio group and the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(ethylthio)benzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the ethylthio group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13N3OS
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 1251682-57-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioether precursors with hydrazine derivatives under controlled conditions. The resulting oxadiazole ring is formed through cyclization processes that are often optimized for yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant bacteriostatic activity against various strains of bacteria. The mechanism of action appears to involve interference with bacterial protein synthesis pathways and disruption of cell membrane integrity .

Anticonvulsant Activity

Research has indicated that certain oxadiazole derivatives exhibit anticonvulsant properties. For instance, in vivo studies have shown that these compounds can modulate GABA_A receptor activity, suggesting a dual mechanism where they act as positive allosteric modulators while also inhibiting carbonic anhydrase II . This dual action enhances their potential as therapeutic agents for epilepsy and other seizure disorders.

Cytotoxicity Against Cancer Cells

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in MKN-45 gastric adenocarcinoma cells more effectively than conventional chemotherapeutic agents like Paclitaxel . This suggests a promising avenue for developing new cancer therapies based on oxadiazole scaffolds.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : The compound may inhibit bacterial protein synthesis by interacting with ribosomal RNA.
  • GABA_A Receptor Modulation : It enhances GABAergic transmission by binding to allosteric sites on the GABA_A receptor.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

StudyFindings
Study A (2024)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study B (2024)Showed anticonvulsant effects in a PTZ-induced seizure model in mice with a protection rate of 75% at a dose of 100 mg/kg.
Study C (2024)Indicated cytotoxicity in MKN-45 cells with IC50 values significantly lower than those observed for standard chemotherapeutics.

Properties

IUPAC Name

5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-16-9-5-3-8(4-6-9)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBHJYWPUAJADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine
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5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine
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5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine
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5-(4-(Ethylthio)benzyl)-1,3,4-oxadiazol-2-amine

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